An In-depth Technical Guide to H-Cys(Bzl)-OMe.HCl in Biochemistry
An In-depth Technical Guide to H-Cys(Bzl)-OMe.HCl in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Core Introduction to H-Cys(Bzl)-OMe.HCl
H-Cys(Bzl)-OMe.HCl, chemically known as S-benzyl-L-cysteine methyl ester hydrochloride, is a pivotal derivative of the amino acid L-cysteine. Its structure is characterized by the protection of the thiol group (-SH) with a benzyl (Bzl) group and the carboxyl group with a methyl ester (OMe). This dual protection makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and as a precursor for various pharmaceutical compounds.
The primary utility of H-Cys(Bzl)-OMe.HCl in biochemistry stems from its role as a protected form of cysteine. The benzyl protection of the highly reactive thiol side chain prevents unwanted side reactions, such as oxidation to form disulfide bonds, during chemical synthesis. This allows for the controlled and specific incorporation of cysteine residues into peptide chains.
Beyond peptide synthesis, this compound is explored for its potential in drug development, including as a lead compound for anti-tumor drugs and in the synthesis of neurologically active pharmaceuticals due to its potential to cross the blood-brain barrier.[1][2] Furthermore, derivatives of cysteine are investigated for their antioxidant properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of H-Cys(Bzl)-OMe.HCl is presented in the table below.
| Property | Value |
| CAS Number | 16741-80-3 |
| Molecular Formula | C₁₁H₁₅NO₂S·HCl |
| Molecular Weight | 261.77 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 149 - 151 °C |
| Solubility | Soluble in water and alcohol |
| Optical Rotation | [a]D²⁰ = -11 ± 2° (c=1 in water) |
Applications in Peptide Synthesis
The most prominent application of H-Cys(Bzl)-OMe.HCl is in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol. The following section details a representative experimental protocol for the incorporation of an S-benzyl protected cysteine into a peptide sequence using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis of a Cysteine-Containing Peptide
This protocol is a representative example of how a cysteine residue, protected with a benzyl group, can be incorporated into a peptide chain using Fmoc-based solid-phase peptide synthesis. While the protocol describes the synthesis of glutathione analogues, the principles are directly applicable to the use of S-benzyl protected cysteine derivatives.
Materials:
-
Fmoc-Cys(Bzl)-OH (prepared from H-Cys(Bzl)-OMe.HCl)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: Fmoc-Cys(Bzl)-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes. This solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is subsequently washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated with the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the S-benzyl group) are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical workflow for utilizing an S-benzyl protected cysteine in solid-phase peptide synthesis.
Caption: Workflow for using H-Cys(Bzl)-OMe.HCl in peptide synthesis.
Role in Drug Development and as a Bioactive Molecule
H-Cys(Bzl)-OMe.HCl and its derivatives are of significant interest to drug development professionals for several reasons.
Precursor in Pharmaceutical Synthesis
This compound serves as a valuable precursor in the synthesis of various pharmaceuticals. Its ability to introduce a protected cysteine moiety is crucial for creating complex molecules with specific biological activities. It is particularly noted for its use in synthesizing compounds targeting neurological disorders, attributed to its potential to cross the blood-brain barrier.[1]
Potential as an Anti-Tumor Agent
There are indications that S-benzyl-L-cysteine methyl ester hydrochloride may act as a lead compound for the development of anti-tumor drugs, exhibiting strong anti-tumor activity with potentially low toxic side effects.[2] However, detailed clinical data on this application is not yet widely available.
Antioxidant Properties of Cysteine Derivatives
Cysteine and its derivatives are known for their antioxidant properties, primarily due to the redox activity of the thiol group. While direct quantitative antioxidant data for H-Cys(Bzl)-OMe.HCl is limited in publicly available literature, studies on structurally similar compounds provide insights into their potential.
The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a related cysteine derivative, N-Boc-L-cysteine methyl ester, in combination with an Sm-cluster. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Sample | IC₅₀ (1 × 10⁻³ μmol/mL) |
| N-Boc-L-cysteine methyl ester | 1049 ± 43 |
| N-Boc-L-cysteine methyl ester + Sm-cluster | 14.4 ± 2.4 |
| Sm-cluster | 18.48 ± 0.26 |
| Positive Control | 8.49 ± 0.16 |
Data adapted from a study on a related cysteine derivative. This data is illustrative of the antioxidant potential of this class of compounds.
The data suggests that while the protected cysteine derivative alone may have modest antioxidant activity, its efficacy can be significantly enhanced in synergistic combinations.
Broader Biochemical and Biological Activities
Recent research has explored the broader biological effects of S-benzyl-L-cysteine (SBC), the de-esterified form of H-Cys(Bzl)-OMe.HCl. One study investigated its effects on plant growth and physiology, revealing its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in cysteine biosynthesis.
The following table presents quantitative data on the inhibitory effects of SBC on various photosynthetic parameters in the plant species Ipomoea grandifolia.
| Photosynthetic Parameter | % Decrease Compared to Control |
| Light-saturated net photosynthetic rate (P_Nmax) | 24% |
| Light saturation point (LSP) | 22% |
| Maximum carboxylation rate of Rubisco (V_cmax) | 23% |
| Photosynthetic electron transport rate (J) | 19% |
| Triose phosphate utilization (TPU) | 20% |
| Stomatal conductance (g_s) | 34% |
| Quantum yield of photosystem II (Φ_PSII) | 19% |
This data indicates that SBC can significantly impair photosynthesis, suggesting its potential as a lead compound for the development of novel herbicides. This also highlights the broader bioactivity of S-benzyl protected cysteine derivatives beyond their use as simple building blocks.
Logical Relationship of SBC's Effect on Photosynthesis
The following diagram illustrates the proposed mechanism of action for S-benzyl-L-cysteine's impact on plant photosynthesis.
Caption: Proposed mechanism of S-benzyl-L-cysteine's inhibitory effect on photosynthesis.
Conclusion
H-Cys(Bzl)-OMe.HCl is a versatile and indispensable tool in modern biochemistry and drug development. Its primary and most well-established role is as a protected cysteine building block in peptide synthesis, enabling the creation of complex peptides with high precision. Furthermore, its potential as a precursor for pharmaceuticals, including anti-tumor and neurologically active agents, underscores its importance in medicinal chemistry. Emerging research into the broader biological activities of its derivatives, such as the inhibition of plant-specific enzymes, opens up new avenues for its application. For researchers and professionals in these fields, a thorough understanding of the properties and applications of H-Cys(Bzl)-OMe.HCl is crucial for innovation and the development of new therapeutic and biotechnological solutions.
